molecular formula C19H15FN2O3 B14934166 N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine

N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine

Cat. No.: B14934166
M. Wt: 338.3 g/mol
InChI Key: INIQKHQLJUPHCH-UHFFFAOYSA-N
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Description

N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a 4-fluorophenyl group and a beta-alanine moiety

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription . The presence of the fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine: Similar structure but with a chlorine atom instead of fluorine.

    N-{[2-(4-bromophenyl)quinolin-4-yl]carbonyl}-beta-alanine: Similar structure but with a bromine atom instead of fluorine.

    N-{[2-(4-methylphenyl)quinolin-4-yl]carbonyl}-beta-alanine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine is unique due to the presence of the fluorine atom, which enhances its lipophilicity and ability to penetrate cell membranes. This property makes it more effective as an antimicrobial agent compared to its analogues with different substituents .

Properties

Molecular Formula

C19H15FN2O3

Molecular Weight

338.3 g/mol

IUPAC Name

3-[[2-(4-fluorophenyl)quinoline-4-carbonyl]amino]propanoic acid

InChI

InChI=1S/C19H15FN2O3/c20-13-7-5-12(6-8-13)17-11-15(19(25)21-10-9-18(23)24)14-3-1-2-4-16(14)22-17/h1-8,11H,9-10H2,(H,21,25)(H,23,24)

InChI Key

INIQKHQLJUPHCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCCC(=O)O

Origin of Product

United States

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